molecular formula C11H13N3O4S B6606639 ethyl5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate CAS No. 2825012-52-8

ethyl5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Cat. No.: B6606639
CAS No.: 2825012-52-8
M. Wt: 283.31 g/mol
InChI Key: MOHMCPSQCUJOIS-UHFFFAOYSA-N
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Description

Ethyl5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

The synthesis of ethyl5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate typically involves the construction of the pyrazolopyridine core followed by functionalization at specific positions. One common method involves the reaction of 1-methyl-3-amino-5-methanesulfonylpyrazole with ethyl 2-chloro-3-oxobutanoate under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Chemical Reactions Analysis

Ethyl5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Mechanism of Action

The mechanism of action of ethyl5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating the biochemical pathways involved. For example, it may act as an inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation .

Comparison with Similar Compounds

Ethyl5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate can be compared with other pyrazolopyridine derivatives, such as:

The unique combination of functional groups in this compound contributes to its specific chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 1-methyl-5-methylsulfonylpyrazolo[3,4-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4S/c1-4-18-11(15)9-8-5-7(19(3,16)17)6-12-10(8)14(2)13-9/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHMCPSQCUJOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C2=C1C=C(C=N2)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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